![molecular formula C4H9NO2 B1605734 2-Methyl-1-nitropropane CAS No. 625-74-1](/img/structure/B1605734.png)
2-Methyl-1-nitropropane
Overview
Description
2-Methyl-1-nitropropane is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 . It is a liquid at room temperature . This compound is used as a solvent in chemical research .
Synthesis Analysis
The synthesis of this compound can be achieved from isobutyraldehyde oxime . A mixture of isobutyraldehyde oxime and propanol is mixed with hydrogen peroxide and a catalyst. The reaction takes place at a temperature of 85°C and a pressure of 0.3MPa .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
. This indicates that the molecule consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
This compound can undergo reduction to form 2-methylpropan-1-amine in the presence of lithium aluminium hydride .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 103.12 .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1-nitropropane are enzymes involved in the catabolism of nitroalkanes, specifically nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the defense mechanisms of various organisms .
Mode of Action
This compound interacts with its targets, the NAOs and NMOs, leading to changes in their activity. This interaction is part of the organism’s response to toxic compounds
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of nitroalkanes. Nitroalkanes such as this compound are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes .
Result of Action
It is known that nitroalkanes like this compound are hazardous due to their toxicity and carcinogenic activity . For instance, 2-nitropropane is a potent hepatocarcinogen, linked to leukemia and non-Hodgkin’s lymphoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As an environmental pollutant derived from anthropogenic activities, its presence and concentration in the environment can affect its action
Advantages and Limitations for Lab Experiments
2-Methyl-1-nitropropane has several advantages for use in laboratory experiments. It has a high boiling point, low toxicity, and is compatible with a wide range of organic compounds. This compound is also relatively inexpensive and readily available. However, this compound has some limitations, including its limited solubility in water and its potential reactivity with certain compounds.
Future Directions
There are several future directions for the use of 2-Methyl-1-nitropropane in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. This compound could also be used as a solvent for the extraction and purification of natural products. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
2-Methyl-1-nitropropane has been used in various scientific research applications, including as a solvent for the extraction and purification of organic compounds. This compound has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Its unique properties, such as its high boiling point and low toxicity, make it an attractive alternative to other solvents commonly used in research.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRMDNWSGXSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211547 | |
Record name | Propane, 2-methyl-1-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6.88 [mmHg] | |
Record name | 2-Methyl-1-nitropropane | |
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URL | https://haz-map.com/Agents/16939 | |
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CAS RN |
625-74-1 | |
Record name | 2-Methyl-1-nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propane, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-nitropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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